molecular formula C8H17NO B6270376 rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans CAS No. 1638771-10-4

rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans

Cat. No.: B6270376
CAS No.: 1638771-10-4
M. Wt: 143.2
InChI Key:
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Description

“rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” is a synthetic organic compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.

    Introduction of the tert-Butoxy Group: This step may involve the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group onto the cyclobutane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or the tert-butoxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce alkylamines.

Scientific Research Applications

Chemistry

In chemistry, “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” can be used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclobutane-containing molecules on biological systems. Its amine functionality suggests potential interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the amine group is particularly interesting for the development of pharmaceuticals that target specific biological pathways.

Industry

In the industrial sector, “this compound” may be used in the production of polymers and materials with unique properties due to its strained ring system.

Mechanism of Action

The mechanism of action of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The tert-butoxy group and the amine functionality could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine: A simpler analog without the tert-butoxy group.

    tert-Butylamine: Contains the tert-butyl group but lacks the cyclobutane ring.

    Cyclobutanol: Contains a hydroxyl group instead of an amine.

Uniqueness

“rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” is unique due to the combination of the strained cyclobutane ring, the tert-butoxy group, and the amine functionality

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans involves the conversion of a cyclobutanone derivative to the desired amine product through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "tert-Butyl alcohol", "Sodium hydride", "Bromine", "Ammonia" ], "Reaction": [ "Step 1: Conversion of cyclobutanone to cyclobutanone oxime using hydroxylamine hydrochloride and sodium acetate", "Step 2: Reduction of cyclobutanone oxime to cyclobutanone amine using sodium borohydride", "Step 3: Protection of the amine group using tert-butyl chloroformate", "Step 4: Bromination of the protected amine using bromine and sodium hydroxide", "Step 5: Deprotection of the tert-butyl group using hydrochloric acid", "Step 6: Conversion of the resulting amine to the trans isomer using ammonia and acetic acid" ] }

CAS No.

1638771-10-4

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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